molecular formula C21H18N6O3S B11288049 Ethyl 2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Ethyl 2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B11288049
M. Wt: 434.5 g/mol
InChI Key: KWJUEKRLTDJZJZ-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of ETHYL 2-(2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.

    Acylation: The acetyl group is introduced through acylation reactions using acyl chlorides or anhydrides.

    Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and acid catalysts.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high efficiency and yield.

Chemical Reactions Analysis

ETHYL 2-(2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-(2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ETHYL 2-(2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-(2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific structure, which allows for a wide range of modifications and applications in various fields.

Properties

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-[[2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18N6O3S/c1-2-30-21(29)14-7-3-4-8-15(14)23-18(28)13-31-19-11-10-17-24-25-20(27(17)26-19)16-9-5-6-12-22-16/h3-12H,2,13H2,1H3,(H,23,28)

InChI Key

KWJUEKRLTDJZJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2

Origin of Product

United States

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